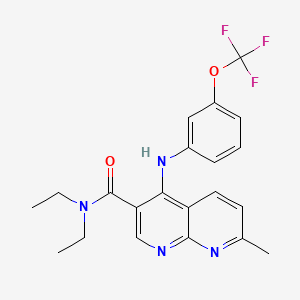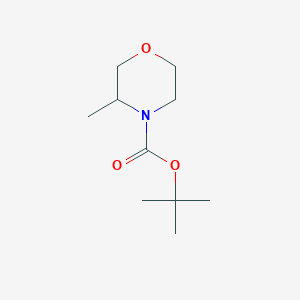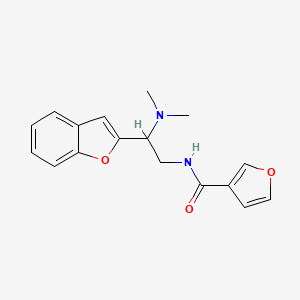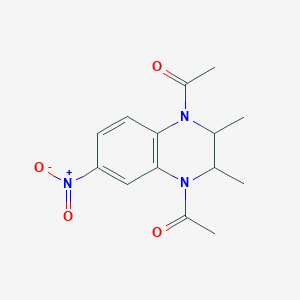
N,N-diethyl-7-methyl-4-((3-(trifluoromethoxy)phenyl)amino)-1,8-naphthyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Comprehensive Analysis of N,N-diethyl-7-methyl-4-((3-(trifluoromethoxy)phenyl)amino)-1,8-naphthyridine-3-carboxamide
Synthesis Analysis
The synthesis of related N,N-dialkyl-1,8-naphthyridine-3-carboxamides involves the treatment of 2-aminonicotinic acid with ethyl N,N-dialkylmalonamate and phosphorus oxychloride to obtain various intermediates, which are further reacted with primary amines to yield a mixture of isomeric compounds . These synthetic pathways could potentially be adapted to synthesize the compound by incorporating the appropriate trifluoromethoxyphenylamine and methyl groups at the relevant positions.
Molecular Structure Analysis
While the papers do not provide specific information on the molecular structure of this compound, they do discuss the structure of similar naphthyridine derivatives. The presence of substituents on the naphthyridine core can significantly influence the compound's biological activity, as seen in the pharmacological screening of various substituted derivatives . The trifluoromethoxy and amino groups in the compound of interest are likely to affect its binding to biological targets, thereby modulating its activity.
Chemical Reactions Analysis
The chemical reactivity of naphthyridine derivatives is influenced by the substituents present on the core structure. The papers describe reactions such as cyclocondensation and treatment with amines to introduce various functional groups . These reactions are crucial for the diversification of the naphthyridine scaffold and the optimization of pharmacological properties.
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Antibacterial Activity
Several studies have synthesized and evaluated the antibacterial activities of naphthyridine derivatives. For instance, compounds with specific substituents at the C-7 position have demonstrated significant antibacterial potency against both in vitro and in vivo models, indicating their potential as novel antibacterial agents. The structure-activity relationships established in these studies suggest that the N-1 substituents and the amino- or hydroxy-substituted cyclic amino groups play critical roles in their antibacterial efficacy (Egawa et al., 1984).
NK(1) Receptor Antagonists
Research into axially chiral 1,7-naphthyridine-6-carboxamide derivatives has demonstrated their effectiveness as orally active tachykinin NK(1) receptor antagonists. The synthesis, antagonistic activity, and effects on bladder functions have been detailed, highlighting their potential for treating bladder function disorders. The investigation into their structure-activity relationships provides insight into the importance of stereochemistry for NK(1) receptor recognition (Natsugari et al., 1999).
Anti-inflammatory and Analgesic Agents
The synthesis of N,N-disubstituted 5-amino-N,N-diethyl-9-isopropyl [1,2,4]triazolo[4,3-a] [1,8]naphthyridine-6-carboxamides has been explored for their potent anti-inflammatory and analgesic properties. These compounds have shown to be devoid of acute gastrolesivity, offering a promising avenue for the development of safer anti-inflammatory and analgesic medications (Grossi et al., 2005).
Chemiluminescence Detection
Derivatization reagents for carboxylic acids and amines, utilizing compounds related to N,N-diethyl-7-methyl-4-((3-(trifluoromethoxy)phenyl)amino)-1,8-naphthyridine-3-carboxamide, have been developed for high-performance liquid chromatography with electrogenerated chemiluminescence detection. These advancements provide sensitive and selective methods for the detection of carboxylic acids and amines (Morita & Konishi, 2002).
Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. These studies contribute to the ongoing search for effective anticancer agents by providing valuable insights into the structure-activity relationships of these compounds (Deady et al., 2003).
Mécanisme D'action
Propriétés
IUPAC Name |
N,N-diethyl-7-methyl-4-[3-(trifluoromethoxy)anilino]-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O2/c1-4-28(5-2)20(29)17-12-25-19-16(10-9-13(3)26-19)18(17)27-14-7-6-8-15(11-14)30-21(22,23)24/h6-12H,4-5H2,1-3H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMCOHOIDSVPJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC(=CC=C3)OC(F)(F)F)C=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride](/img/structure/B2516508.png)


![(3E)-1,1,1-trifluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one](/img/structure/B2516511.png)
![3-cyclopentyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2516512.png)
![3-[(3-Cyanoanilino)sulfonyl]-2-methylpropanoic acid](/img/structure/B2516514.png)

![1-[1-(4-Bromophenyl)propyl]piperazine](/img/structure/B2516517.png)
![(1-Amino-5-(furan-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2516519.png)
![4-[4-(3-Methylimidazol-4-yl)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2516520.png)
![1-(methylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2516522.png)
![1-((1R,5S)-8-(2-(o-tolyloxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2516527.png)
![5-[(Furan-2-ylmethyl)-amino]-2-p-tolyl-oxazole-4-carbonitrile](/img/structure/B2516528.png)